4-Bromo-1-[(5-bromofuran-2-yl)methyl]-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-[(5-bromofuran-2-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains both furan and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-[(5-bromofuran-2-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 5-bromofuran-2-carbaldehyde with hydrazine derivatives. One common method includes the use of a fac-Ir(ppy)3-catalyzed intermolecular dearomative cyclization of 2-bromo-2-[(5-bromofuran-2-yl)methyl]malonate and alkynes . This reaction is carried out under visible light, providing a new access to the synthesis of spirocycle skeletons under mild reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-[(5-bromofuran-2-yl)methyl]-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-Bromo-1-[(5-bromofuran-2-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-[(5-bromofuran-2-yl)methyl]-1H-pyrazol-3-amine involves its interaction with molecular targets and pathways within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
- 4-Bromo-3-(5’-carboxy-4’-chloro-2’-fluorophenyl)-1-methyl-5
Uniqueness
4-Bromo-1-[(5-bromofuran-2-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific combination of furan and pyrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
4-Bromo-1-[(5-bromofuran-2-yl)methyl]-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and relevance in various therapeutic contexts, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 1852357-83-5 |
Molecular Formula | C₈H₇Br₂N₃O |
Molecular Weight | 320.97 g/mol |
The structure consists of a pyrazole ring with brominated furan moieties, which are known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, benzo[b]furan derivatives have demonstrated significant antiproliferative effects against various cancer cell lines. A comparative study indicated that modifications in the furan or pyrazole structures could lead to enhanced binding affinities with cancer-related targets, suggesting that similar modifications in our compound could yield promising results .
Antimicrobial Properties
The presence of the brominated furan moiety is associated with antimicrobial activity. Compounds with similar structures have been shown to inhibit biofilm formation in bacteria such as Escherichia coli and Vibrio harveyi. These studies suggest that this compound may exhibit similar properties, potentially acting as a quorum-sensing disruptor, which is crucial in preventing bacterial infections .
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in critical biological pathways. The brominated furan and pyrazole components are believed to facilitate these interactions, enhancing the compound's pharmacological profile.
Synthesis
The synthesis of this compound can be achieved through various methods involving bromination and cyclization reactions. Common synthetic routes include:
- Bromination of Furan : The introduction of bromine at the 5-position of furan.
- Formation of Pyrazole : Utilizing hydrazine derivatives to form the pyrazole ring.
- Methylation : Introducing a methyl group at the appropriate position to enhance biological activity.
These synthetic pathways are essential for optimizing yield and purity for further biological testing.
Study on Anticancer Activity
A study conducted on benzo[b]furan derivatives demonstrated that introducing a methyl group at specific positions significantly increased antiproliferative activity against various cancer cell lines. The findings indicated that structural modifications could lead to compounds with up to tenfold increases in potency compared to standard drugs like Combretastatin-A4 .
Antimicrobial Efficacy
Research on related compounds has shown that certain furan derivatives can inhibit biofilm formation effectively without affecting bacterial growth rates. This characteristic is particularly valuable in developing new antimicrobial agents that target biofilms, which are often resistant to conventional antibiotics .
Properties
Molecular Formula |
C8H7Br2N3O |
---|---|
Molecular Weight |
320.97 g/mol |
IUPAC Name |
4-bromo-1-[(5-bromofuran-2-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H7Br2N3O/c9-6-4-13(12-8(6)11)3-5-1-2-7(10)14-5/h1-2,4H,3H2,(H2,11,12) |
InChI Key |
PYIQQYQJLBANJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Br)CN2C=C(C(=N2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.